molecular formula C21H23N B8557547 4-(10,11-Dihydro-5-dibenzo[a,d]cycloheptenylidene)-1-methylpiperidine

4-(10,11-Dihydro-5-dibenzo[a,d]cycloheptenylidene)-1-methylpiperidine

Cat. No.: B8557547
M. Wt: 289.4 g/mol
InChI Key: BCTLPBWGLJDKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(10,11-Dihydro-5-dibenzo[a,d]cycloheptenylidene)-1-methylpiperidine is a useful research compound. Its molecular formula is C21H23N and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)piperidine

InChI

InChI=1S/C21H23N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-9H,10-15H2,1H3

InChI Key

BCTLPBWGLJDKHE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved cyproheptadine (22.2 g, 0.077 mol) in 150 mL of glacial acetic acid and 20 mL of ethanol. Added platinum oxide catalyst (1.0 g), and hydrogenated on Paar shaker at 57 psi of hydrogen pressure for 5 hours. Filtered, and evaporated filtrate to give a solid. Recrystallized crude product from ether-pet ether to give 21.0 g (94% yield) of 4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine as a white solid.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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